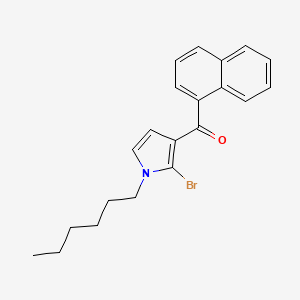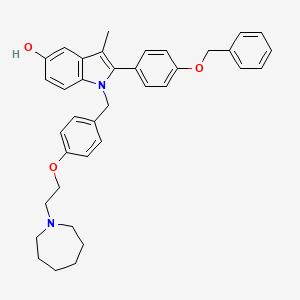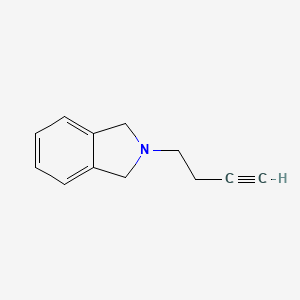
Fluoxastrobin-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluoxastrobin-d4 is a systemic fungicide belonging to the strobilurin class of compounds. It is primarily used in agriculture to control a wide range of fungal diseases in crops such as cereals, vegetables, and fruits. The compound is known for its broad-spectrum activity and its ability to inhibit mitochondrial respiration in fungi, thereby preventing their growth and proliferation .
Vorbereitungsmethoden
The synthesis of Fluoxastrobin-d4 involves several key steps. One common method includes the reaction of methoxy methylenebenzofuran ketone with 4,6-dichloropyrimidine in the presence of a catalyst such as 1-propyl triethylene diamine bromide. This reaction is followed by an etherification process with o-hydroxy nitrile to yield this compound. The overall yield of this reaction can reach over 85% when using the appropriate catalysts and reaction conditions .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include additional purification steps to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
Fluoxastrobin-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitution, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Fluoxastrobin-d4 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of strobilurin fungicides and their interactions with various biological targets.
Biology: Researchers use this compound to investigate its effects on fungal pathogens and to develop new fungicidal formulations.
Medicine: While primarily used in agriculture, this compound’s mode of action provides insights into mitochondrial respiration, which can be relevant in medical research.
Industry: The compound is used in the development of new agricultural products and formulations to enhance crop protection
Wirkmechanismus
Fluoxastrobin-d4 exerts its effects by inhibiting mitochondrial respiration in fungi. It specifically targets the cytochrome b complex III at the Qo site in the mitochondrial electron transport chain. This inhibition disrupts the normal respiration process, leading to a lack of energy production and ultimately causing the death of the fungal cells .
Vergleich Mit ähnlichen Verbindungen
Fluoxastrobin-d4 is part of the strobilurin class of fungicides, which includes other compounds such as azoxystrobin, trifloxystrobin, and pyraclostrobin. These compounds share a similar mode of action but differ in their chemical structures and specific applications:
Azoxystrobin: Known for its broad-spectrum activity and used in various crops.
Trifloxystrobin: Often used in combination with other fungicides for enhanced efficacy.
Pyraclostrobin: Noted for its high potency and effectiveness against a wide range of fungal pathogens.
This compound is unique in its specific chemical structure, which provides certain advantages in terms of stability and efficacy under different environmental conditions .
Eigenschaften
Molekularformel |
C21H16ClFN4O5 |
|---|---|
Molekulargewicht |
462.8 g/mol |
IUPAC-Name |
(Z)-1-[2-[6-(2-chlorophenoxy)-5-fluoropyrimidin-4-yl]oxyphenyl]-N-methoxy-1-(5,5,6,6-tetradeuterio-1,4,2-dioxazin-3-yl)methanimine |
InChI |
InChI=1S/C21H16ClFN4O5/c1-28-26-18(21-27-30-11-10-29-21)13-6-2-4-8-15(13)31-19-17(23)20(25-12-24-19)32-16-9-5-3-7-14(16)22/h2-9,12H,10-11H2,1H3/b26-18-/i10D2,11D2 |
InChI-Schlüssel |
UFEODZBUAFNAEU-RUDXQCQQSA-N |
Isomerische SMILES |
[2H]C1(C(ON=C(O1)/C(=N\OC)/C2=CC=CC=C2OC3=C(C(=NC=N3)OC4=CC=CC=C4Cl)F)([2H])[2H])[2H] |
Kanonische SMILES |
CON=C(C1=CC=CC=C1OC2=C(C(=NC=N2)OC3=CC=CC=C3Cl)F)C4=NOCCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


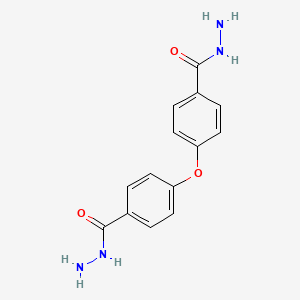
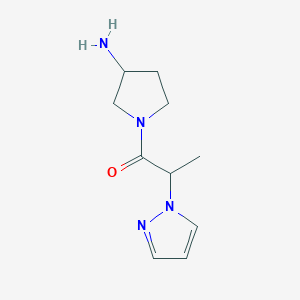
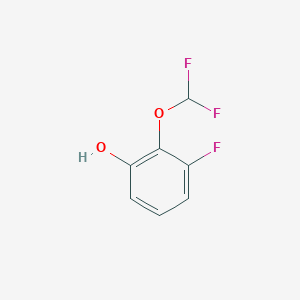
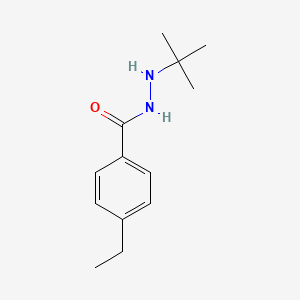
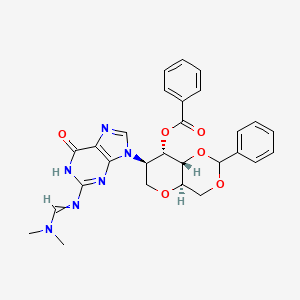
![3',6'-bis(dimethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one;N-(2-methylsulfonylsulfanylethyl)acetamide](/img/structure/B13440318.png)
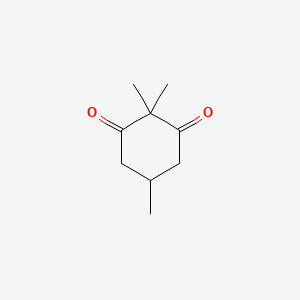
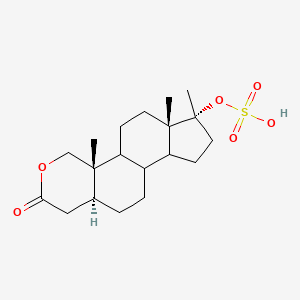
![2-[4,10-bis[2-(aminomethylideneamino)ethylsulfanyl]-12-(1-carboxy-2-hydroxypropyl)-2,8-dioxo-1,7-diazatricyclo[7.3.0.03,7]dodeca-3,9-dien-6-yl]-3-hydroxybutanoic acid](/img/structure/B13440336.png)
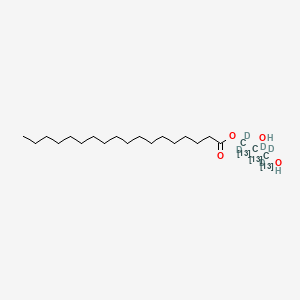
![(2E)-4-methyl-2-[(4-methyl-5-oxo-2H-furan-2-yl)oxymethylidene]-6-thiophen-2-yl-1H-cyclopenta[b]indol-3-one](/img/structure/B13440341.png)
